cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole
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Overview
Description
TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring fused with a hexahydropyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .
Scientific Research Applications
TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and fused ring systems with fluorine substitutions. Examples include:
- 3,3-Difluoropyrrolidine
- Hexahydropyrrolo[3,4-b]pyrrole derivatives
Uniqueness
TERT-BUTYL 3,3-DIFLUOROHEXAHYDROPYRROLO[3,4-B]PYRROLE-5(1H)-CARBOXYLATE is unique due to its specific structural features, such as the tert-butyl group and the difluoro substitutions. These features can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H18F2N2O2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-4-7-8(5-15)14-6-11(7,12)13/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
OFSBJWRGRKVXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCC2(F)F |
Origin of Product |
United States |
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